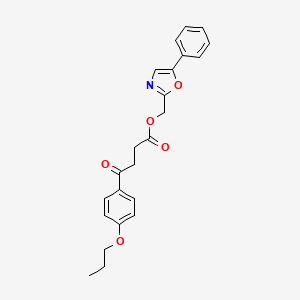

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate

Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a butanoate ester group with a propoxyphenyl substituent

Properties

IUPAC Name |

(5-phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-2-14-27-19-10-8-17(9-11-19)20(25)12-13-23(26)28-16-22-24-15-21(29-22)18-6-4-3-5-7-18/h3-11,15H,2,12-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLLSXLLLVMXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides. The phenyl group is introduced via electrophilic aromatic substitution reactions.

The butanoate ester group is often formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions. The propoxyphenyl substituent can be added through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (C(=O)OC) in the structure is susceptible to hydrolysis under acidic or basic conditions.

-

Mechanism : Acidic hydrolysis typically requires water and an acid catalyst (e.g., HCl), while basic hydrolysis uses aqueous hydroxide (e.g., NaOH). The reaction converts the ester into a carboxylic acid.

-

Example : In similar esters like methyl 4-oxo-4-(4-propoxyphenyl)butanoate, hydrolysis under alkaline conditions (e.g., NaOH, reflux) yields the corresponding carboxylic acid .

-

Implications : This reaction could generate a free carboxylic acid, enabling further transformations such as amide formation or coupling reactions.

Ketone Reactivity

The 4-oxo group (C(=O)) in the butanoate chain can participate in nucleophilic additions.

-

Mechanism : Grignard reagents (RMgX) or organocuprates (RCu) could add to the ketone, forming secondary alcohols or substituted derivatives.

-

Example : Ketones in similar structures (e.g., 4-oxo-4-phenylbutanoic acid) undergo reductions with hydrazine hydrate and KOH to form alcohols .

-

Implications : Such reactions could modify the chain length or introduce new functional groups, altering the compound’s physicochemical properties.

Oxazol Ring Chemistry

The 1,3-oxazol-2-yl substituent may undergo ring-opening or substitution reactions.

-

Mechanism : Oxazol rings are prone to hydrolysis under acidic or basic conditions, potentially forming amides or amino alcohols.

-

Example : In peptide synthesis, oxazole rings are often formed via cyclization of β-hydroxyamides . The reverse process (ring opening) under alkaline conditions could yield β-hydroxy amides.

-

Implications : This reactivity suggests the compound could serve as a precursor for amide derivatives or other nitrogen-containing molecules.

Substitution on the Propoxyphenyl Group

The 4-propoxyphenyl moiety (C1=CC=C(C=C1)OCC) may participate in alkylation or ether cleavage.

Comparative Reaction Table

Research Findings

-

Synthetic Precursor Potential : The compound’s ester and ketone groups make it suitable for synthesizing derivatives with modified chain lengths or functional groups (e.g., amides, alcohols) .

-

Stability : The propoxyphenyl group appears stable under typical reaction conditions, ensuring structural integrity during transformations of other groups .

-

Biological Implications : While not directly studied, analogs with similar oxazol rings have shown activity in enzyme inhibition assays, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of oxazoles exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing oxazole rings have shown effectiveness against various bacteria and fungi. For instance, studies have reported that oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some oxazole derivatives have been investigated for their anti-inflammatory properties. In particular, compounds with structural similarities to (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation .

- Analgesic Activity : The analgesic potential of oxazole derivatives has been documented through various pharmacological tests. For example, studies using the hot plate test and writhing test have shown that certain oxazole compounds can effectively reduce pain responses in animal models .

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of various oxazole derivatives, including this compound. The results indicated that this compound exhibited significant analgesic activity comparable to established analgesics like diclofenac .

Case Study 2: Anti-inflammatory Activity

In another research effort, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in edema formation, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazole ring and phenyl groups can facilitate binding to active sites, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-methoxyphenyl)butanoate: Similar structure but with a methoxy group instead of a propoxy group.

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-ethoxyphenyl)butanoate: Similar structure but with an ethoxy group instead of a propoxy group.

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-butoxyphenyl)butanoate: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, in particular, may confer distinct solubility and interaction characteristics compared to other alkoxy derivatives.

Biological Activity

The compound (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 393.43 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities, and a butanoate moiety that may enhance its lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria. In a study examining related oxazole derivatives, the minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were reported to be in the range of 16–64 µg/mL, suggesting moderate antimicrobial efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related oxazole derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structural motifs were evaluated against human breast cancer cell lines (MCF-7), showing IC50 values ranging from 10 to 30 µM . The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Properties

There is also evidence supporting anti-inflammatory activity associated with oxazole derivatives. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

Study on Antimicrobial Efficacy

In a comparative study, several oxazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that the presence of electron-withdrawing groups on the aromatic rings significantly enhanced antibacterial activity. Specifically, derivatives similar to our compound exhibited effective inhibition against both pathogenic bacteria and fungi .

Anticancer Evaluation

A recent investigation focused on the anticancer potential of oxazole-based compounds, where several analogs were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications at the phenyl ring improved selectivity towards cancer cells while reducing toxicity towards normal cells. This suggests that this compound could be optimized for enhanced anticancer effects .

Research Findings Summary

| Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC: 16–64 µg/mL |

| Anticancer | Cytotoxicity against cancer cell lines | IC50: 10–30 µM |

| Anti-inflammatory | Inhibition of COX and iNOS | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.